molecular formula C19H18BrCl2N3O3 B3974464 [7-Bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-(dimethylamino)acetate;hydrochloride

[7-Bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-(dimethylamino)acetate;hydrochloride

Cat. No.: B3974464
M. Wt: 487.2 g/mol
InChI Key: ZJOBZSKHUOIDDX-UHFFFAOYSA-N
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Description

[7-Bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-(dimethylamino)acetate;hydrochloride is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is a derivative of 1,4-benzodiazepine, which has been studied for its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-Bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-(dimethylamino)acetate;hydrochloride typically involves multiple steps. One common method starts with the bromination of 2-chlorobenzoic acid to produce 5-bromo-2-chlorobenzoic acid . This intermediate is then subjected to acylation with o-chlorobenzoic acid acyl chloride in the presence of a zinc chloride catalyst to form 2-(o-chlorobenzoylamino)-5-bromo-2-chlorobenzophenone . Subsequent cyclization and esterification steps lead to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[7-Bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-(dimethylamino)acetate;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid or esterified to form different esters.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For esterification and hydrolysis reactions.

Major Products

The major products formed from these reactions include various substituted benzodiazepine derivatives, oxides, and reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing various benzodiazepine derivatives. It serves as a model compound for studying the reactivity and stability of benzodiazepines under different conditions .

Biology

Biologically, it has been studied for its potential anxiolytic, anticonvulsant, and appetite-modulating effects. Research has shown that derivatives of this compound can influence appetite in animal models, exhibiting both orexigenic and anorexigenic effects .

Medicine

In medicine, it is explored for its potential use in treating anxiety, insomnia, and other neurological conditions. Its binding affinity to benzodiazepine receptors makes it a candidate for developing new therapeutic agents .

Industry

Industrially, this compound is used in the production of pharmaceuticals. Its derivatives are important in the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of [7-Bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-(dimethylamino)acetate;hydrochloride involves binding to benzodiazepine receptors in the central nervous system. This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and an overall inhibitory effect . This results in the anxiolytic, anticonvulsant, and sedative properties observed with benzodiazepines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [7-Bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-(dimethylamino)acetate;hydrochloride apart is its specific substitution pattern, which may confer unique binding affinities and pharmacological effects. Its potential appetite-modulating effects also distinguish it from other benzodiazepines .

Properties

IUPAC Name

[7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-(dimethylamino)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClN3O3.ClH/c1-24(2)10-16(25)27-19-18(26)22-15-8-7-11(20)9-13(15)17(23-19)12-5-3-4-6-14(12)21;/h3-9,19H,10H2,1-2H3,(H,22,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOBZSKHUOIDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrCl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[7-Bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-(dimethylamino)acetate;hydrochloride
Reactant of Route 2
[7-Bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-(dimethylamino)acetate;hydrochloride
Reactant of Route 3
Reactant of Route 3
[7-Bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-(dimethylamino)acetate;hydrochloride
Reactant of Route 4
Reactant of Route 4
[7-Bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-(dimethylamino)acetate;hydrochloride
Reactant of Route 5
[7-Bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-(dimethylamino)acetate;hydrochloride
Reactant of Route 6
Reactant of Route 6
[7-Bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-(dimethylamino)acetate;hydrochloride

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